(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol
Description
(3R,4S)-1-Benzyl-4-fluoropiperidin-3-ol is a fluorinated piperidine derivative with a benzyl substituent at the N1 position and a hydroxyl group at the C3 position. Its stereochemistry (3R,4S) is critical for its interactions in biological systems, particularly in enzyme binding or receptor modulation. Fluorination at C4 enhances metabolic stability and modulates electronic properties, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
GGXXTHAKPKIUMB-NWDGAFQWSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1F)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1F)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and fluorinating agents.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Azides, thiols, and other substituted piperidines.
Scientific Research Applications
(3R,4S)-1-benzyl-4-fluoropiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and receptor binding studies.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and pain management.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below summarizes key structural, synthetic, and functional differences between (3R,4S)-1-benzyl-4-fluoropiperidin-3-ol and analogous compounds:
Functional and Pharmacological Insights
- Fluorination Position: The 4-fluoro substituent in the target compound contrasts with the 3-fluoro in cis-1-Boc-3-fluoropiperidin-4-ol.
- Ring Size: Azetidinone derivatives (e.g., BP 1529) exhibit higher reactivity due to ring strain compared to six-membered piperidines, making them less stable but more versatile in synthesis .
- Substituent Effects : The benzyl group in the target compound provides moderate lipophilicity, whereas the 2,4-difluorobenzyl group in (3R)-1-(2,4-difluorobenzyl)piperidin-3-ol enhances metabolic stability and target affinity .
Stereochemical Impact on Activity
highlights the importance of stereochemistry in binding modes. For example, (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL exhibit distinct hydrogen-bonding networks with NADH and HILDH, underscoring how minor stereochemical changes drastically alter biological interactions . This principle extends to this compound, where the (3R,4S) configuration likely optimizes binding to enzymes or receptors compared to its (3S,4R) counterpart.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
